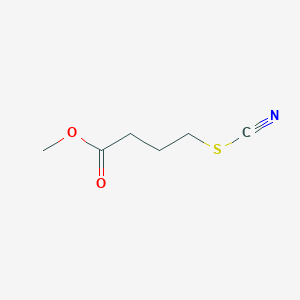
4-(3-Cyanophenyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Cyanophenyl)benzonitrile” is a compound that has a similar structure to the requested compound .
Synthesis Analysis
A new Schiff base ester, “4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl tetradecanoate”, was synthesized from the reaction between 4-formyl-3-hydroxyphenyl tetradecanoate and 3-aminobenzonitrile .
Molecular Structure Analysis
The structure of “4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl octadecanoate” was confirmed using spectroscopic techniques such as FT-IR, and NMR .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction might be relevant to the synthesis of “4-(3-Cyanophenyl)-2-fluorophenol”.
Aplicaciones Científicas De Investigación
Synthesis and Radiopharmaceutical Applications
4-[18F]Fluorophenol derivatives, including those related to 4-(3-Cyanophenyl)-2-fluorophenol, are versatile synthons for the synthesis of complex radiopharmaceuticals. A study by Ross et al. (2011) outlined a two-step radiosynthesis process starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding [18F]fluorophenol in significant radiochemical yield. This method is crucial for preparing no-carrier-added [18F]fluorophenol, a compound used in PET imaging (Ross et al., 2011).
Environmental Applications
In the field of environmental science, fluorophenols, including those similar to 4-(3-Cyanophenyl)-2-fluorophenol, have been studied for bioremediation. Shimoda and Hamada (2010) demonstrated that the marine microalga Amphidinium crassum could glucosylate various fluorophenols to their corresponding β-D-glucosides, a process that could be used for the detoxification of these compounds in polluted environments (Shimoda & Hamada, 2010).
Material Science and Photovoltaic Applications
The addition of phenyl compounds with electron-withdrawing substituents, such as 3-fluoro-4-cyanophenol, to polymer solar cells has been shown to enhance their photovoltaic properties. Jeong et al. (2014) found that these additives facilitated the ordering of P3HT chains in the blend films, leading to higher absorbance, larger crystal size, closer packing, and enhanced hole mobility, ultimately improving the power conversion efficiency of the solar cells (Jeong et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, fluorophenols, akin to 4-(3-Cyanophenyl)-2-fluorophenol, have been used to develop fluorescent probes for sensing applications. Tanaka et al. (2001) developed fluorescent probes sensitive to pH changes and metal cations using fluorophenol derivatives, highlighting their potential in creating sensitive and selective sensors for biochemical and environmental monitoring (Tanaka et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNAUPLYUSSPKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684103 |
Source


|
| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)-2-fluorophenol | |
CAS RN |
1261978-55-5 |
Source


|
| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

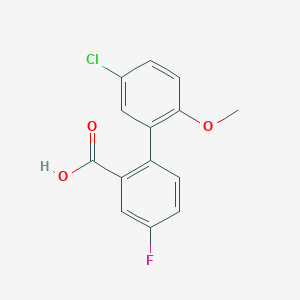
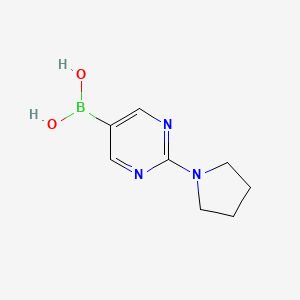
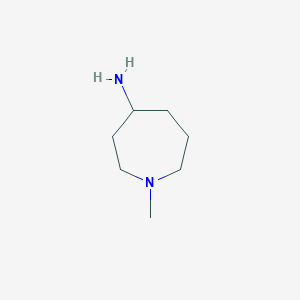
![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)

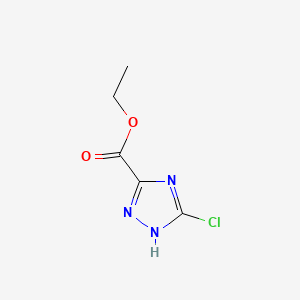
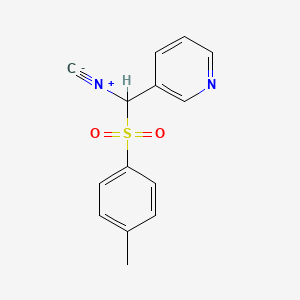
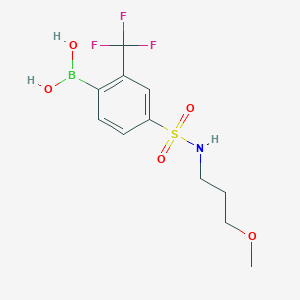

![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)
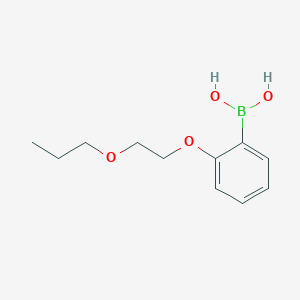
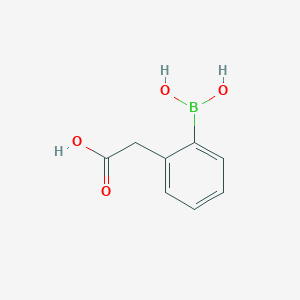
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)
